molecular formula C27H23N3O2S3 B12564720 N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine CAS No. 303163-41-9

N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine

Cat. No.: B12564720
CAS No.: 303163-41-9
M. Wt: 517.7 g/mol
InChI Key: ZPGAUOSPMSOOES-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine: is a complex organic compound with a unique structure that combines various functional groups, including thiazole, pyridine, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis.

    Final Coupling: The final step involves coupling the thiazole and pyridine rings with the thiophene moiety using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The sulfonyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

303163-41-9

Molecular Formula

C27H23N3O2S3

Molecular Weight

517.7 g/mol

IUPAC Name

4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(thiophen-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C27H23N3O2S3/c1-18-5-3-6-20(15-18)25-26(21-12-13-28-24(16-21)29-17-22-7-4-14-33-22)34-27(30-25)19-8-10-23(11-9-19)35(2,31)32/h3-16H,17H2,1-2H3,(H,28,29)

InChI Key

ZPGAUOSPMSOOES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC=CS5

Origin of Product

United States

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